molecular formula C17H16FN3O2 B2587604 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide CAS No. 1203064-97-4

2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide

Cat. No.: B2587604
CAS No.: 1203064-97-4
M. Wt: 313.332
InChI Key: MDXULAARXKBYCD-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the fluorophenoxy group in this compound may enhance its pharmacological properties, making it a potential candidate for various scientific research applications.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: The compound may serve as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Medicine: Due to its potential pharmacological properties, it can be investigated for its therapeutic effects against various diseases, including cancer and infectious diseases.

    Industry: The compound can be utilized in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, some benzimidazole derivatives are used as proton pump inhibitors, where they inhibit the action of the gastric proton pump, reducing stomach acid production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the benzimidazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenoxyethyl Group: The final step involves the nucleophilic substitution reaction of the intermediate with 4-fluorophenol in the presence of a suitable base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.

    1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole: Used as an impurity in the synthesis of antihistamines.

    2-(2-(pyren-1-yl)-1H-benzo[d]imidazol-1-yl)-ethyl-4-methyl benzenesulfonate: Utilized in analytical methods for bile acid determination.

Uniqueness

2-(1H-benzo[d]imidazol-1-yl)-N-(2-(4-fluorophenoxy)ethyl)acetamide stands out due to the presence of the fluorophenoxy group, which may enhance its pharmacological properties and binding affinity to molecular targets. This makes it a unique candidate for further research and development in various scientific fields.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O2/c18-13-5-7-14(8-6-13)23-10-9-19-17(22)11-21-12-20-15-3-1-2-4-16(15)21/h1-8,12H,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDXULAARXKBYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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